molecular formula C34H51ClN8O10 B1165944 barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate CAS No. 108825-27-0

barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate

Cat. No.: B1165944
CAS No.: 108825-27-0
Attention: For research use only. Not for human or veterinary use.
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Description

Barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate: is a complex organic compound that belongs to the class of azo dyes. It is known for its vibrant red color and is commonly used as a pigment in various industrial applications. The compound has a molecular formula of C40H26BaN4O8S2 and a molecular weight of 892.11 g/mol .

Properties

CAS No.

108825-27-0

Molecular Formula

C34H51ClN8O10

Synonyms

Benzenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-5-methyl-, barium salt (2:1)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate typically involves the diazotization of 2-hydroxy-1-naphthaldehyde followed by coupling with 5-methylbenzenesulfonic acid. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve higher yields and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can form stable complexes with metal ions. This interaction is crucial for its role as a dye, as it allows the compound to bind to various substrates. The molecular targets include aromatic rings and metal ions, which facilitate the formation of colored complexes .

Comparison with Similar Compounds

Uniqueness: Barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties such as enhanced stability and specific reactivity patterns. Its ability to form stable complexes with metal ions makes it particularly valuable in industrial applications .

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